(2-Ethoxyphenyl)hydrazine
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Overview
Description
(2-Ethoxyphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-ethoxyphenyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Mechanism of Action
Biochemical Pathways
A study on a related compound, 2-thiophenecarboxylic hydrazide, suggests that hydrazine derivatives may interact with enzymes such as nw-hydroxylating monooxygenases (nmos) and cupin/metrs-like enzymes . These interactions could potentially affect various biochemical pathways and have downstream effects.
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a related group of compounds, suggests that these compounds have good drug-likeness and ADME properties . .
Biochemical Analysis
Biochemical Properties
They can act as substrates or inhibitors, affecting the function of these biomolecules
Cellular Effects
Hydrazines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Hydrazines are known to undergo various reactions, including the formation of oximes and hydrazones These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that hydrazines can autoxidize during storage, which could potentially affect their stability and long-term effects .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of (2-Ethoxyphenyl)hydrazine in animal models. Animal models are commonly used in biomedical research to predict outcomes and understand complex biological processes .
Metabolic Pathways
Hydrazines are known to be involved in various metabolic pathways
Transport and Distribution
The transport and distribution of drugs and other substances within cells and tissues generally depend on factors such as blood perfusion, tissue binding, regional pH, and permeability of cell membranes .
Subcellular Localization
The subcellular localization of mRNAs and proteins is a well-established field of study, and various mechanisms and experimental techniques have been developed for this purpose .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Ethoxyphenyl)hydrazine can be synthesized through the reaction of 2-ethoxyaniline with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows: [ \text{C8H11NO} + \text{N2H4} \rightarrow \text{C8H12N2O} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines.
Scientific Research Applications
(2-Ethoxyphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Phenylhydrazine: Similar in structure but lacks the ethoxy group.
(2-Methoxyphenyl)hydrazine: Similar but has a methoxy group instead of an ethoxy group.
(2-Chlorophenyl)hydrazine: Similar but has a chlorine atom instead of an ethoxy group.
Uniqueness: (2-Ethoxyphenyl)hydrazine is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it can undergo. This functional group can also affect its solubility and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
(2-ethoxyphenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-6-4-3-5-7(8)10-9/h3-6,10H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSCRPGAMICGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351649 |
Source
|
Record name | (2-Ethoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17672-29-6 |
Source
|
Record name | (2-Ethoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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